6-Bromoisoquinoline-3-carboxylic acid;hydrochloride
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Overview
Description
6-Bromoisoquinoline-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H7BrClNO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoisoquinoline-3-carboxylic acid;hydrochloride typically involves the bromination of isoquinoline derivatives followed by carboxylation. One common method includes the bromination of isoquinoline-3-carboxylic acid using bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective bromination at the desired position on the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Bromoisoquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds.
Scientific Research Applications
6-Bromoisoquinoline-3-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 6-Bromoisoquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The bromine substituent and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroisoquinoline-3-carboxylic acid
- 7-Fluoroisoquinoline-3-carboxylic acid
- 5-Chloroisoquinoline-3-carboxylic acid
Uniqueness
6-Bromoisoquinoline-3-carboxylic acid;hydrochloride is unique due to the presence of the bromine atom at the 6-position, which imparts distinct chemical properties and reactivity compared to its chloro and fluoro analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
6-bromoisoquinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2.ClH/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8;/h1-5H,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRLOHJOHDAPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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